Synthesis and characterization of Rhodanine, 3-(o-tolyl)-
Synthesis and characterization of Rhodanine, 3-(o-tolyl)-
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(o-tolyl)-rhodanine
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 3-(o-tolyl)-rhodanine. The rhodanine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural protocol but also the underlying scientific rationale for key experimental steps. We detail a robust one-pot synthesis, followed by a multi-technique characterization workflow to ensure the structural integrity and purity of the target compound. Every protocol and claim is substantiated with references to authoritative scientific literature.
Introduction: The Significance of the N-Aryl Rhodanine Scaffold
Rhodanines (2-thioxo-1,3-thiazolidin-4-ones) and their derivatives are cornerstones in modern drug discovery.[4][5] Their versatile structure, particularly the potential for substitution at the N-3 and C-5 positions, allows for the creation of vast chemical libraries for screening against various biological targets.[3][6] The introduction of an aryl group at the N-3 position, as in 3-(o-tolyl)-rhodanine (CAS No. 23522-37-4), modulates the compound's lipophilicity and steric profile, significantly influencing its pharmacokinetic and pharmacodynamic properties.[7]
This guide focuses on 3-(o-tolyl)-rhodanine as a representative example of N-aryl rhodanines. The methodologies presented herein are foundational and can be adapted for the synthesis of a diverse range of analogs, which are frequently explored as inhibitors for enzymes such as aldose reductase, viral proteases, and various kinases.[8] Understanding the synthesis and characterization of this core structure is therefore a critical skill for chemists in the pharmaceutical sciences.
Synthesis of 3-(o-tolyl)-rhodanine: A Mechanistic Approach
The synthesis of N-substituted rhodanines can be achieved through several routes. We will focus on a highly reliable and efficient one-pot, three-component reaction involving an amine, carbon disulfide, and an α-haloacetic acid.[9][10] This method is advantageous due to its operational simplicity and good yields.
Reaction Principle and Mechanism
The synthesis proceeds via a well-established mechanism. First, the primary amine, o-toluidine, performs a nucleophilic attack on the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid intermediate. In the presence of a base (e.g., triethylamine or sodium hydroxide), this is deprotonated to form a dithiocarbamate salt. This salt then acts as a nucleophile, displacing the chloride from chloroacetic acid in an Sₙ2 reaction. The final step is an intramolecular cyclization via condensation, where the nitrogen attacks the carboxylic acid carbonyl, eliminating a molecule of water to form the stable five-membered rhodanine ring.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed reaction mechanism for the one-pot synthesis of 3-(o-tolyl)-rhodanine.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N-aryl rhodanines.[9][10]
Reagents and Materials:
-
o-Toluidine (1.0 equiv.)
-
Carbon Disulfide (1.1 equiv.)
-
Chloroacetic Acid (1.0 equiv.)
-
Triethylamine (TEA) (2.2 equiv.)
-
Ethanol (or Methanol) as solvent
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath
Procedure:
-
Initial Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 equiv.) in ethanol (50 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Rationale: Cooling is critical to control the initial exothermic reaction between the amine and the highly reactive carbon disulfide.
-
-
Dithiocarbamate Formation: While stirring vigorously, add triethylamine (1.1 equiv.) to the solution. Then, add carbon disulfide (1.1 equiv.) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Rationale: TEA acts as a base to deprotonate the initially formed dithiocarbamic acid, creating the more stable and nucleophilic dithiocarbamate salt.
-
-
S-Alkylation and Cyclization: Prepare a separate solution of chloroacetic acid (1.0 equiv.) and triethylamine (1.1 equiv.) in ethanol (20 mL). Add this solution dropwise to the reaction mixture at 0-5 °C.
-
Rationale: The second equivalent of TEA neutralizes the chloroacetic acid, preventing unwanted side reactions and facilitating the Sₙ2 displacement.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 80 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the final intramolecular cyclization and dehydration step to form the rhodanine ring.
-
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. An off-white or pale-yellow solid should precipitate.
-
Rationale: The product is sparingly soluble in water, while the triethylamine hydrochloride salt and other polar impurities are soluble, allowing for initial purification by precipitation.
-
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure 3-(o-tolyl)-rhodanine as crystalline solid. Dry the product under vacuum.
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Carbon disulfide is highly flammable and toxic. o-Toluidine is toxic and a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Characterization of Synthesized 3-(o-tolyl)-rhodanine
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Caption: Standard workflow for the purification and characterization of synthesized compounds.
Physical and Chemical Properties
The expected properties of the pure compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NOS₂ | [7] |
| Molecular Weight | 223.32 g/mol | [7][11] |
| Appearance | Pale yellow to white crystalline solid | |
| Melting Point | Literature values may vary; a sharp range indicates high purity. | |
| CAS Number | 23522-37-4 | [7] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the structural confirmation of 3-(o-tolyl)-rhodanine.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 7.45 | m (multiplet) | 4H | Ar-H (Tolyl group) | Protons on the aromatic ring typically appear in this region. |
| ~ 4.25 | s (singlet) | 2H | S-CH₂ -C=O | Methylene protons adjacent to sulfur and a carbonyl group on the rhodanine ring.[12] |
| ~ 2.15 | s (singlet) | 3H | Ar-CH₃ (Tolyl group) | Methyl group protons attached to the aromatic ring. |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 201.0 | C =S (Thiocarbonyl) | The thiocarbonyl carbon is highly deshielded and appears far downfield.[13] |
| ~ 170.0 | C =O (Carbonyl) | The amide carbonyl carbon of the rhodanine ring.[14] |
| ~ 137.0, 132.0 | Ar-C (Quaternary) | The two quaternary carbons of the tolyl ring (one attached to N, one to CH₃). |
| ~ 131.5, 129.5, 127.0 | Ar-C H | Aromatic carbons bearing a proton. |
| ~ 35.0 | S-C H₂-C=O | Methylene carbon in the rhodanine ring. |
| ~ 17.5 | Ar-C H₃ | Methyl carbon attached to the aromatic ring. |
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic stretching of sp² C-H bonds.[15] |
| ~ 2950 - 2850 | C-H Stretch | Aliphatic C-H | Stretching of sp³ C-H bonds from the CH₃ and CH₂ groups.[15] |
| ~ 1735 - 1710 | C=O Stretch (Strong) | Amide Carbonyl | A strong, sharp absorption band characteristic of the carbonyl group in the five-membered ring.[16] |
| ~ 1600, ~1480 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| ~ 1300 - 1200 | C=S Stretch | Thiocarbonyl (Thioamide) | The C=S bond vibration, often coupled with other vibrations, appears in this region.[16] |
Table 4: Mass Spectrometry Data
| Technique | Expected Result (m/z) | Confirmation |
| EI-MS | 223 [M]⁺ | Molecular Weight |
| HRMS | 223.0126 | Elemental Composition (C₁₀H₉NOS₂)[7] |
Discussion and Further Applications
The successful synthesis and characterization, as confirmed by the congruence of data from NMR, FT-IR, and MS with expected values, validates this protocol. The purity, indicated by a sharp melting point and clean spectroscopic data, renders the synthesized 3-(o-tolyl)-rhodanine suitable for further chemical transformations and biological screening.
A primary application of this compound is as a scaffold for further derivatization, most commonly via a Knoevenagel condensation at the C-5 position.[17][18] The active methylene group (S-CH₂-C=O) can be readily condensed with a wide variety of aromatic and heteroaromatic aldehydes in the presence of a base to generate a library of 5-arylidene-3-(o-tolyl)-rhodanine derivatives.[6][16][19] These derivatives are frequently investigated for their enhanced biological activities.[20]
Conclusion
This guide has presented a detailed, reliable, and scientifically-grounded protocol for the synthesis and characterization of 3-(o-tolyl)-rhodanine. By explaining the causality behind the experimental design and providing a comprehensive characterization workflow, we have established a self-validating system for researchers. The methodologies and data contained herein serve as a foundational resource for scientists engaged in the exploration of rhodanine-based compounds for drug discovery and development.
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